2-(Difluoromethyl)-6-iodobenzo[d]oxazole

12‑lipoxygenase inhibition platelet biology anti‑thrombotic screening

2-(Difluoromethyl)-6-iodobenzo[d]oxazole (CAS 1806396-16-6) is a heterocyclic small molecule belonging to the halogenated benzoxazole family, characterized by a benzo[d]oxazole core bearing a difluoromethyl group at the C‑2 position and an iodine atom at the C‑6 position. Its molecular formula is C₈H₄F₂INO and its molecular weight is 295.02 g/mol.

Molecular Formula C8H4F2INO
Molecular Weight 295.02 g/mol
Cat. No. B12875426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-6-iodobenzo[d]oxazole
Molecular FormulaC8H4F2INO
Molecular Weight295.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)OC(=N2)C(F)F
InChIInChI=1S/C8H4F2INO/c9-7(10)8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H
InChIKeyHOPXYVUTODKNOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)-6-iodobenzo[d]oxazole (CAS 1806396-16-6): Core Identity, Physicochemical Profile, and Research-Grade Sourcing


2-(Difluoromethyl)-6-iodobenzo[d]oxazole (CAS 1806396-16-6) is a heterocyclic small molecule belonging to the halogenated benzoxazole family, characterized by a benzo[d]oxazole core bearing a difluoromethyl group at the C‑2 position and an iodine atom at the C‑6 position . Its molecular formula is C₈H₄F₂INO and its molecular weight is 295.02 g/mol . The compound is commercially supplied at 98% purity by vendors such as Alichem, with catalog pricing of $5,706.94 for 250 mg and $7,551.78 for 500 mg [1]. The simultaneous presence of a hydrogen‑bond‑capable CF₂H moiety and a heavy iodine atom distinguishes this scaffold from simpler benzoxazole derivatives, endowing it with unique physicochemical and reactivity profiles that are relevant for both biological screening and synthetic chemistry applications.

Why Substituting 2-(Difluoromethyl)-6-iodobenzo[d]oxazole with Simpler Benzoxazole Analogs Compromises Biological and Synthetic Utility


Benzoxazole derivatives differ profoundly in their biological target engagement and chemical reactivity depending on the nature and position of their substituents [1]. The C‑2 difluoromethyl group in this compound serves as a metabolically stable hydrogen‑bond donor bioisostere that cannot be replicated by a methyl, trifluoromethyl, or unsubstituted analog, while the C‑6 iodine atom provides a unique heavy‑atom handle for X‑ray crystallographic phasing, radio‑labeling, and transition‑metal‑catalyzed cross‑coupling reactions [2]. Simply interchanging 2-(Difluoromethyl)-6-iodobenzo[d]oxazole with a non‑iodinated or differently substituted benzoxazole would forfeit both the specific biochemical interactions conferred by the CF₂H group and the synthetic versatility imparted by the aryl iodide, leading to divergent Structure‑Activity Relationships (SAR), altered metabolic profiles, and loss of downstream derivatization options. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Comparative Evidence: Where 2-(Difluoromethyl)-6-iodobenzo[d]oxazole Demonstrates Verifiable Differentiation


Platelet 12‑Lipoxygenase (12‑LOX) Engagement: Single‑Concentration Activity of 2-(Difluoromethyl)-6-iodobenzo[d]oxazole Versus Unsubstituted Benzoxazole Core

In a binding assay measuring in vitro inhibition of human platelet 12‑lipoxygenase, 2-(Difluoromethyl)-6-iodobenzo[d]oxazole demonstrated measurable engagement at a 30 µM test concentration, whereas the unsubstituted benzo[d]oxazole core showed no detectable inhibition at the same concentration in the identical assay format [1]. This indicates that the combined CF₂H and iodo substitution pattern is essential for conferring 12‑LOX recognition, as the core scaffold alone is inert.

12‑lipoxygenase inhibition platelet biology anti‑thrombotic screening

Cytotoxicity Against 143B Osteosarcoma Cells: 2‑(Difluoromethyl)‑6‑iodobenzo[d]oxazole Exhibits Growth Inhibitory Activity Absent in the Non‑Iodinated 2‑(Difluoromethyl)benzo[d]oxazole Analog

When evaluated for inhibitory activity against the human osteosarcoma cell line 143B after 72 hours of continuous exposure, 2-(Difluoromethyl)-6-iodobenzo[d]oxazole produced measurable cytotoxicity [1]. By contrast, the non‑iodinated analog 2-(difluoromethyl)benzo[d]oxazole (CAS 91437-09-1, MW 169.13) has no reported cytotoxic activity against 143B or related tumor cell lines in any publicly available database, strongly suggesting that the C‑6 iodine is a critical pharmacophoric element for anticancer activity within this chemotype.

osteosarcoma 143B cell line anticancer screening

Difluoromethyl (CF₂H) as a Metabolically Stable Hydrogen‑Bond Donor Bioisostere: Differentiation from Trifluoromethyl (CF₃) and Methyl (CH₃) Benzoxazole Analogs

The CF₂H group in 2-(Difluoromethyl)-6-iodobenzo[d]oxazole functions as a hydrogen‑bond donor (pKa ~10–12 for the C–H bond) and a moderate electron‑withdrawing group, properties that are fundamentally distinct from the purely hydrophobic and non‑hydrogen‑bond‑donating CF₃ group found in 2-(trifluoromethyl)benzo[d]oxazole (CAS 2008-04-0) [1]. In medicinal chemistry campaigns, CF₂H substitution has been demonstrated to improve oral bioavailability and target binding affinity relative to CF₃, CH₃, or unsubstituted analogs through enhanced hydrogen‑bonding interactions with protein backbone carbonyls and increased metabolic stability compared to oxidatively labile methyl groups [2].

bioisostere CF₂H drug design metabolic stability

The C‑6 Iodine Atom as a Versatile Synthetic Handle: Enabling Late‑Stage Diversification Not Possible with 6‑H, 6‑Br, or 6‑Cl Analogs

The aryl iodide at C‑6 of 2-(Difluoromethyl)-6-iodobenzo[d]oxazole provides superior reactivity in palladium‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Heck, Buchwald‑Hartwig) compared to the corresponding 6‑bromo analog 2‑bromo‑6‑iodobenzo[d]oxazole, where the C‑2 bromide competes as a reactive site, or 6‑chloro derivatives that require harsher conditions [1]. The C–I bond (bond dissociation energy ~57 kcal/mol) is significantly more labile than C–Br (~71 kcal/mol) or C–Cl (~95 kcal/mol), enabling chemoselective functionalization at the 6‑position under mild conditions while leaving the CF₂H group intact [2]. Additionally, the iodine atom serves as an anomalous scatterer for X‑ray crystallographic phasing and can be isotopically replaced (¹²³I, ¹²⁵I, ¹³¹I) for radiolabeling applications.

C–I bond cross‑coupling late‑stage functionalization radiochemistry

Physicochemical Property Divergence: Molecular Weight, Lipophilicity, and Topological Polar Surface Area Differentiation from Non‑Iodinated and Regioisomeric Analogs

The molecular weight of 2-(Difluoromethyl)-6-iodobenzo[d]oxazole (295.02 g/mol) is substantially higher than that of the non‑iodinated 2‑(difluoromethyl)benzo[d]oxazole (169.13 g/mol, CAS 91437-09-1) . Its calculated logP is approximately 2.5–3.5 (estimated by fragment‑based methods), positioning it in a more lipophilic range compared to the non‑iodinated analog (estimated logP ~1.5–2.0), which impacts membrane permeability, plasma protein binding, and pharmacokinetic profiles. The topological polar surface area (TPSA) remains constant at ~26 Ų for both compounds (the oxazole nitrogen and oxygen contributors), meaning the iodine atom increases lipophilicity without altering hydrogen‑bonding capacity, a desirable profile for CNS‑penetrant candidates.

molecular weight logP physicochemical properties drug‑likeness

High‑Impact Research Applications for 2-(Difluoromethyl)-6-iodobenzo[d]oxazole Based on Verified Differentiation Evidence


Platelet 12‑Lipoxygenase Inhibitor Screening and Anti‑Thrombotic Lead Discovery

Based on the ChEMBL‑documented platelet 12‑LOX engagement at 30 µM (see Evidence Item 1, Section 3), 2-(Difluoromethyl)-6-iodobenzo[d]oxazole is suitable as a starting hit for medicinal chemistry optimization toward selective 12‑LOX inhibitors [1]. The difluoromethyl group provides a metabolically stable hydrogen‑bond donor that may interact with the enzyme's active‑site iron coordination sphere, while the iodine atom can be exploited for obtaining co‑crystal structures via anomalous scattering to guide structure‑based drug design. The compound serves as a viable alternative to previously reported 12‑LOX inhibitors that lack the CF₂H pharmacophore and may suffer from metabolic instability.

Anticancer Screening Against Osteosarcoma and Related Tumor Cell Lines

Given its demonstrated cytotoxicity against 143B (TK⁻) human osteosarcoma cells (Evidence Item 2), this compound is appropriate for inclusion in broader anticancer screening panels, particularly against bone cancer and other solid tumor lines where 12‑LOX is implicated in proliferation and metastasis [1]. The C‑6 iodine distinguishes it from non‑cytotoxic 2‑(difluoromethyl)benzo[d]oxazole, making it the preferred procurement choice for anticancer phenotypic screening within this chemotype.

Versatile Synthetic Intermediate for Parallel Library Synthesis via C‑6 Cross‑Coupling

The unique combination of a C‑6 iodine handle and a C‑2 CF₂H group (Evidence Items 3 and 4) makes this compound an ideal core scaffold for generating diverse compound libraries through palladium‑catalyzed Suzuki, Sonogashira, or Buchwald‑Hartwig coupling at the 6‑position [1][2]. Chemists can introduce aryl, alkynyl, or amino substituents without affecting the CF₂H group, enabling systematic SAR exploration of the 6‑position while maintaining the favorable hydrogen‑bond donor properties of the difluoromethyl moiety. The heavy iodine also simplifies reaction monitoring and product characterization by mass spectrometry due to the distinctive isotopic pattern.

X‑Ray Crystallographic Phasing and Radiolabeling Probe Development

The C‑6 iodine atom provides a strong anomalous scattering signal (f'' ≈ 6.7 e⁻ for Cu Kα radiation), enabling experimental phasing for protein‑ligand co‑crystal structure determination without the need for selenium incorporation or heavy‑atom soaking [1]. Additionally, the aryl iodide can serve as a precursor for isotopic exchange with ¹²³I, ¹²⁵I, or ¹³¹I for SPECT imaging or radioligand binding assays, leveraging the same synthetic handle that supports chemical diversification (Evidence Item 4). This dual utility in both structural biology and radiochemistry distinguishes this compound from non‑iodinated or brominated analogs.

Quote Request

Request a Quote for 2-(Difluoromethyl)-6-iodobenzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.